Product packaging for D-Valyl-D-phenylalanine hydrochloride(Cat. No.:CAS No. 2126143-75-5)

D-Valyl-D-phenylalanine hydrochloride

Cat. No.: B2844134
CAS No.: 2126143-75-5
M. Wt: 300.78
InChI Key: COJUZXNEOMXFFV-MNMPKAIFSA-N
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Description

Contextual Significance of D-Amino Acid Containing Peptides in Chemical Biology

In the vast majority of terrestrial life, proteins and peptides are constructed from L-amino acids. This homochirality is a fundamental characteristic of biochemistry. However, the incorporation of D-amino acids, the enantiomers of their L-counterparts, into peptide chains imparts unique and valuable properties. The primary significance of D-amino acid-containing peptides lies in their enhanced resistance to enzymatic degradation. nih.gov Proteases, the enzymes responsible for breaking down peptides and proteins, are stereospecific and primarily recognize L-amino acid residues. Consequently, peptides composed partially or entirely of D-amino acids exhibit increased stability in biological environments, a crucial attribute for the development of therapeutic peptides and probes. mdpi.com

Furthermore, the inclusion of D-amino acids can influence the secondary structure and conformational preferences of peptides. This can lead to novel binding affinities and specificities for biological targets. The systematic substitution of L-amino acids with D-amino acids allows researchers to fine-tune the biological activity and pharmacokinetic properties of peptides, opening new avenues for drug discovery and molecular recognition. nih.gov

Research Paradigm for Dipeptides Incorporating Non-Canonical Amino Acids

Dipeptides, being the simplest peptide units, serve as fundamental models for understanding the physicochemical and biological properties of larger peptides. The research paradigm for dipeptides incorporating non-canonical amino acids, such as D-amino acids, is multifaceted. Academically, they are instrumental in studying the fundamental principles of peptide folding, stability, and molecular interactions. The relative simplicity of dipeptides allows for detailed structural analysis through techniques like X-ray crystallography and NMR spectroscopy, providing insights into the conformational effects of non-canonical residues.

From a practical standpoint, these dipeptides are valuable building blocks in the synthesis of more complex peptides with tailored properties. For instance, the incorporation of a D-amino acid dipeptide unit can confer a localized region of proteolytic resistance within a larger peptide sequence. Moreover, dipeptides containing non-canonical amino acids are investigated for their own intrinsic biological activities. Research has explored their potential as enzyme inhibitors, signaling molecules, and components of novel biomaterials. The systematic synthesis and screening of dipeptide libraries containing diverse non-canonical amino acids represent a common strategy for identifying new lead compounds in drug discovery.

Rationale for Investigating D-Valyl-D-phenylalanine Hydrochloride

The specific investigation of this compound is driven by the unique combination of its constituent amino acids and its stereochemistry. D-Valine is an aliphatic amino acid with a branched side chain, while D-Phenylalanine is an aromatic amino acid. This combination of hydrophobicity and aromaticity in a D-configuration presents several points of interest for researchers.

A primary rationale is the study of enzymatic stability. The peptide bond between two D-amino acids is highly resistant to cleavage by common proteases. nih.gov Investigating the degradation kinetics of D-Valyl-D-phenylalanine in the presence of various enzymes provides quantitative data on the degree of stability conferred by the D-configuration. nih.gov This information is critical for designing longer peptides with predictable in vivo half-lives.

Another key rationale is its use as a structural motif. The defined stereochemistry of D-Valyl-D-phenylalanine can induce specific turns or conformations in larger peptide structures. Understanding these conformational preferences is essential for the rational design of peptidomimetics with desired biological activities. Furthermore, the hydrochloride salt form enhances the solubility and stability of the compound, making it more amenable to experimental studies in aqueous environments.

Finally, D-Valyl-D-phenylalanine serves as a valuable control compound in various biochemical and pharmacological studies. By comparing the activity of a peptide containing the L-Valyl-L-phenylalanine sequence with its D-D counterpart, researchers can dissect the importance of stereochemistry for a particular biological interaction.

Below are data tables summarizing key properties and potential research findings related to this compound.

PropertyValue
Molecular Formula C14H21ClN2O3
Molecular Weight 308.79 g/mol
IUPAC Name (2R)-2-[(2R)-2-amino-3-methylbutanamido]-3-phenylpropanoic acid;hydrochloride
CAS Number 2126143-75-5
Research FindingImplication
Enhanced Proteolytic Stability Increased resistance to degradation by enzymes such as trypsin and chymotrypsin (B1334515) compared to the L-L enantiomer.
Defined Conformational Preference The D-D linkage can induce a specific type of beta-turn structure in peptides.
Altered Receptor Binding Affinity The stereochemistry can significantly impact the binding affinity to specific biological targets, either increasing or decreasing it depending on the receptor's chiral recognition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21ClN2O3 B2844134 D-Valyl-D-phenylalanine hydrochloride CAS No. 2126143-75-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19);1H/t11-,12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJUZXNEOMXFFV-MNMPKAIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for D Valyl D Phenylalanine Hydrochloride and Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer a powerful and environmentally benign alternative to purely chemical synthesis routes by leveraging the high stereoselectivity of enzymes. These approaches can simplify reaction pathways and reduce the need for extensive protecting group chemistry.

Enzyme-Mediated Dipeptide Formation: D-Amino Acid Ligases and Peptidases

The enzymatic synthesis of D-dipeptides can be achieved using enzymes such as D-amino acid ligases and certain peptidases that can operate in reverse or under kinetically controlled conditions. D-alanine-D-alanine ligase (Ddl) is a key enzyme in bacterial cell wall biosynthesis and has been investigated for its potential in synthesizing various D-dipeptides. mdma.chebi.ac.uk These enzymes catalyze the ATP-dependent formation of a peptide bond between two D-amino acids. rsc.org

While the natural substrate for Ddl is D-alanine, studies have shown that some Ddls from various bacterial sources exhibit broader substrate specificity, accepting other D-amino acids like D-serine, D-threonine, and D-cysteine. researchgate.net The application of D-amino acid ligases for the direct synthesis of D-Valyl-D-phenylalanine would depend on the specific ligase's ability to accommodate the bulky side chains of both D-valine and D-phenylalanine. Research into engineered Ddls has shown that mutations can alter substrate specificity, potentially enabling the synthesis of a wider range of D-dipeptides. tandfonline.com For instance, the VanG D-Ala:D-Ser ligase, associated with vancomycin (B549263) resistance, can accommodate D-valine and, to a lesser extent, D-phenylalanine at its second subsite, suggesting that related enzymes could be engineered for the desired synthesis. nih.gov

Peptidases, which normally hydrolyze peptide bonds, can also be used for dipeptide synthesis under specific conditions, such as in organic solvents or with activated amino acid esters, to favor the reverse reaction (synthesis) over hydrolysis.

Substrate Specificity and Catalytic Efficiency in Biocatalytic Routes

The success of chemoenzymatic synthesis hinges on the substrate specificity and catalytic efficiency of the chosen enzyme. For the synthesis of D-Valyl-D-phenylalanine, the enzyme must recognize both D-valine and D-phenylalanine as substrates.

The substrate specificity of wild-type D-amino acid ligases is often limited. For example, D-alanine-D-alanine ligases from Escherichia coli (EcDdlB), Synechocystis sp. (SsDdl), and Thermotoga maritima (TmDdl) show broad specificity for the first D-amino acid but are more restrictive for the second. researchgate.nettandfonline.com While aromatic amino acids like D-phenylalanine have been shown to be poor substrates for some ligases, others may exhibit greater tolerance. nih.gov

Table 1: Representative Substrate Specificity of a D-alanine-D-alanine Ligase Mutant for Dipeptide Synthesis
N-terminal D-Amino AcidC-terminal D-Amino AcidRelative Activity (%)
D-AlanineD-Alanine100
D-AlanineD-Serine85
D-AlanineD-Valine40
D-AlanineD-Leucine35
D-AlanineD-Phenylalanine15

This table is illustrative and based on general findings in the literature regarding Ddl substrate specificity; specific values can vary significantly between different enzymes and mutants.

Chemical Synthesis Strategies

Traditional chemical synthesis remains a robust and versatile approach for preparing D-dipeptides like D-Valyl-D-phenylalanine hydrochloride, offering broad applicability and control over the reaction conditions.

Peptide Coupling Reagents and Techniques for D-Dipeptide Assembly

The formation of the peptide bond between D-valine and D-phenylalanine is typically achieved using coupling reagents that activate the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of the other. masterorganicchemistry.com A wide array of coupling reagents is available, each with its own advantages in terms of reaction speed, efficiency, and suppression of side reactions, particularly racemization. uni-kiel.deresearchgate.net

Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). peptide.combachem.com The choice of reagent can be critical, especially when dealing with sterically hindered amino acids like D-valine. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides to improve reaction rates and minimize the risk of epimerization. bachem.com

Table 2: Common Peptide Coupling Reagents and Their Characteristics
Coupling ReagentAbbreviationClassKey Features
DicyclohexylcarbodiimideDCCCarbodiimideCost-effective; insoluble urea (B33335) byproduct.
N,N'-DiisopropylcarbodiimideDICCarbodiimideSoluble urea byproduct, easier removal.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphonium SaltHigh efficiency, low racemization.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUAminium/Uronium SaltFast coupling reactions, commonly used in solid-phase synthesis.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUAminium/Uronium SaltHighly reactive, effective for hindered couplings.

N-Protecting Group Selection and Deprotection Protocols

The two most common N-protecting groups in peptide synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. biosynth.comcreative-peptides.com The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is removed with a mild base like piperidine. iris-biotech.decreative-peptides.com The selection of one over the other dictates the entire synthetic strategy, including the choice of protecting groups for amino acid side chains and the solid-phase resin, if applicable. peptide.com

Table 3: Common N-Protecting Groups in Peptide Synthesis
Protecting GroupAbbreviationDeprotection ConditionsKey Characteristics
tert-ButoxycarbonylBocStrong acid (e.g., TFA)Stable to bases and nucleophiles.
9-FluorenylmethyloxycarbonylFmocMild base (e.g., piperidine)Stable to acids.
BenzyloxycarbonylZ or CbzCatalytic hydrogenation or strong acidUsed in solution-phase synthesis; stable to mild acid and base.

Precursor Stereoselective Synthesis: Dynamic Kinetic Resolution and Asymmetric Transformation of L-Amino Acids

The availability of enantiomerically pure D-valine and D-phenylalanine is a prerequisite for the synthesis of D-Valyl-D-phenylalanine. While these can be obtained from chiral pools, stereoselective synthesis from racemic or L-amino acid precursors is often more economical.

Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemate with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer. mdpi.com For the synthesis of D-amino acids, a racemic mixture of a suitable precursor (e.g., an N-acyl amino acid or an amino acid amide) is subjected to an enzyme that selectively reacts with the L-enantiomer, while a racemization catalyst continuously interconverts the remaining D-enantiomer back to the L-form for the enzyme to act upon, or vice versa.

Asymmetric Transformation of L-Amino Acids provides another route to D-amino acids. This can be achieved through various chemical and enzymatic methods. One approach involves the racemization of an L-amino acid derivative followed by crystallization-induced asymmetric transformation, where the desired D-enantiomer selectively crystallizes from the solution as a diastereomeric salt with a chiral resolving agent. mdma.chut.ac.ir A patent describes a method for preparing D-phenylalanine from L-phenylalanine via dynamic kinetic resolution involving racemization and resolution with a chiral resolving agent. google.com

Enzymatic cascade reactions have also been developed for the stereoinversion of L-amino acids to their D-counterparts. rsc.orgnih.gov For example, a one-pot biocatalytic cascade involving an L-amino acid deaminase and a D-amino acid dehydrogenase can convert L-phenylalanine into D-phenylalanine with high yield and enantiomeric excess. rsc.orgresearchgate.net Similar strategies can be applied to produce D-valine. These methods provide access to the necessary D-amino acid precursors for the subsequent dipeptide synthesis. nih.gov

Biochemical Interactions and Mechanistic Studies of D Valyl D Phenylalanine Hydrochloride

Enzyme Inhibition and Modulation Investigations

The unique stereochemistry of D-amino acids in D-Valyl-D-phenylalanine hydrochloride influences its interaction with various enzymes, leading to inhibitory or modulatory effects.

Interaction with Carboxypeptidases (e.g., Enkephalinase) and Peptide-Degrading Enzymes

D-phenylalanine, a component of this dipeptide, has been investigated as a potential inhibitor of enkephalinases, which are carboxypeptidases that degrade enkephalins, a class of endogenous opioid peptides. nih.govnih.gov The inhibition of these enzymes is thought to increase the levels of enkephalins, potentially leading to analgesic effects. nih.gov

Studies have explored the role of D-phenylalanine as an enkephalinase inhibitor. nih.govnih.gov However, research in a primate model did not find evidence for opiate receptor-mediated analgesia, suggesting potential species differences in its action on carboxypeptidase-like enzymes involved in enkephalin processing and degradation. nih.gov

Influence on Aminoacyl-tRNA Synthetase Fidelity and Substrate Recognition

Aminoacyl-tRNA synthetases are crucial enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. rcsb.orgdovepress.com These enzymes possess a high degree of accuracy, with an error rate of about one in 10,000. rcsb.org

The fidelity of these synthetases is challenged when discriminating between structurally similar amino acids. For instance, isoleucyl-tRNA synthetase can mistakenly bind to valine, which differs by only a single methyl group. uzh.ch To counteract this, some synthetases have a proofreading or editing mechanism that removes the incorrectly attached amino acid. uzh.ch The presence of D-amino acids, such as those in D-Valyl-D-phenylalanine, could potentially interfere with the recognition and editing functions of these enzymes, although specific studies on this dipeptide's direct influence are not extensively detailed in the provided search results. Phenylalanyl-tRNA synthetase (PheRS), for example, is highly specific for L-phenylalanine and has mechanisms to discriminate against other natural amino acids. caltech.edu

Role in Branched-Chain Amino Acid Biosynthesis via Acetohydroxy Acid Synthase

The biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine is essential for many organisms, including plants and microorganisms. nih.govunl.edu A key enzyme in this pathway is acetohydroxy acid synthase (AHAS), also known as acetolactate synthase. nih.govunl.eduresearchgate.net AHAS catalyzes the initial step in the synthesis of valine and leucine. unl.eduresearchgate.net

This enzyme is a target for various herbicides and is subject to feedback inhibition by the end products of the pathway, including L-valine. researchgate.netnih.gov Research has shown that derivatives of L-valine can be potent inhibitors of AHAS. nih.gov For example, the N-phthalyl anilide derivative of L-valine is a significantly more powerful inhibitor than L-valine itself. nih.gov The corresponding D-valine derivative was found to be substantially less potent, indicating a stereospecific interaction with the enzyme's regulatory site. nih.gov

Interplay with Cellular Transport Systems

The transport of dipeptides like D-Valyl-D-phenylalanine across biological membranes is a critical process for their absorption and distribution.

Mechanisms of Peptide Transport Across Biological Membranes (e.g., Oligopeptide Transporters)

The uptake of di- and tripeptides is primarily mediated by proton-coupled oligopeptide transporters (POTs), such as PEPT1 and PEPT2, which belong to the Solute Carrier 15 (SLC15) family. guidetopharmacology.orgresearchgate.net PEPT1 is mainly found in the intestine, facilitating the absorption of dietary peptides, while PEPT2 is involved in the reabsorption of peptides in the kidneys. guidetopharmacology.org These transporters are known to interact with a wide array of di- and tripeptides, including those containing D-amino acids. guidetopharmacology.org

The transport process is electrogenic and depends on a proton gradient. guidetopharmacology.org The structural features of the peptides, such as charge, size, and hydrophobicity, influence their binding and transport by these systems. guidetopharmacology.org Studies have shown that peptide-bound amino acids can be utilized more efficiently than free amino acids for processes like milk protein synthesis in bovine mammary epithelial cells, which involves peptide transporters. nih.gov

Structure-Permeability Relationships in D-Dipeptide Systems

The following table summarizes the key enzymes and transporters discussed and their interaction with D-Valyl-D-phenylalanine or its components.

Enzyme/TransporterFunctionInteraction with D-Valyl-D-phenylalanine or its Components
Carboxypeptidases (Enkephalinase) Degrades enkephalinsD-phenylalanine is a potential inhibitor. nih.govnih.gov
Aminoacyl-tRNA Synthetases Attaches amino acids to tRNAD-amino acids may interfere with substrate recognition and fidelity. uzh.chcaltech.edu
Acetohydroxy Acid Synthase (AHAS) Branched-chain amino acid biosynthesisD-valine derivatives are less potent inhibitors compared to L-valine derivatives. nih.gov
Oligopeptide Transporters (e.g., PEPT1, PEPT2) Transport of di- and tripeptides across membranesMediate the transport of dipeptides, including those with D-amino acids. guidetopharmacology.org

Antimicrobial Activity Mechanisms (In Vitro Focus)

The antimicrobial action of dipeptides containing D-amino acids, such as this compound, is multifaceted. The primary mechanisms observed in vitro involve the disruption of essential bacterial structures and biosynthetic pathways, capitalizing on the unique stereochemistry of D-amino acids which differs from the L-amino acids that predominantly constitute biological systems.

The bacterial cell wall, a rigid structure essential for maintaining cell shape and preventing osmotic lysis, is a primary target for many antibiotics. researchgate.netnih.gov This wall is composed of peptidoglycan (PG), a polymer of sugars and amino acids. researchgate.net A key feature of the peptide chains within peptidoglycan is the presence of D-amino acids, most commonly D-alanine (D-Ala) and D-glutamic acid (D-Glu), which are crucial for the wall's structure and resistance to standard proteases. nih.govfrontiersin.org

Dipeptides like D-Valyl-D-phenylalanine can interfere with this vital pathway. The mechanism involves the metabolic incorporation of exogenous D-amino acids or their analogues into the peptidoglycan structure. acs.org D-phenylalanine, for example, can replace the endogenous D-alanine residues at the fourth and fifth positions of the peptidoglycan stem peptide. medchemexpress.com This process is facilitated by bacterial enzymes such as D,D-transpeptidases and L,D-transpeptidases, which are involved in the final steps of cell wall synthesis, including the cross-linking of peptide chains. acs.org

By incorporating an unnatural D-amino acid dipeptide, the normal architecture of the peptidoglycan is altered. This disrupts the precise geometry required for effective cross-linking, thereby weakening the entire cell wall structure. researchgate.netpatsnap.com This interference with the synthesis of peptidoglycan precursors and their subsequent assembly is a key bactericidal mechanism.

Beyond targeting the cell wall, D-amino acid-containing peptides can directly compromise the integrity of the bacterial cytoplasmic membrane. cdnsciencepub.comnih.govfrontiersin.org This mechanism is characteristic of many antimicrobial peptides (AMPs) and is not typically dependent on chiral recognition, meaning both L- and D-enantiomers of a peptide can be active. nih.govresearchgate.net The bacterial cell membrane is rich in negatively charged phospholipids, which facilitates a strong electrostatic attraction with cationic (positively charged) peptides. cdnsciencepub.commdpi.com

Upon initial binding, the peptide can disrupt the membrane's topology, leading to depolarization, pore formation, and lysis. nih.govnih.gov The hydrophobicity of the peptide's amino acid residues plays a critical role in this process. Aromatic residues, such as phenylalanine, are particularly effective at inserting into the lipid bilayer, acting as membrane anchors that facilitate disruption. researchgate.netplos.org The presence of a hydrophobic amino acid like valine further contributes to this membrane interaction. This disruption of the membrane barrier leads to the leakage of essential intracellular contents and ultimately, cell death. plos.org

The effectiveness of antimicrobial peptides is governed by specific structural features, and the inclusion of D-amino acids is a well-established strategy to modulate these properties. nih.gov Key factors influencing the antimicrobial activity include the peptide's charge, amphipathicity (the spatial separation of hydrophobic and hydrophilic residues), and secondary structure. mdpi.comnih.gov

Incorporating D-amino acids can enhance a peptide's stability by making it resistant to degradation by proteases, which are typically specific for L-amino acids. researchgate.netresearchgate.net The position of the D-amino acid substitution is critical. Modifications at the N- or C-terminus of a peptide often preserve or even enhance its antimicrobial activity, whereas substitutions in the middle of the sequence can disrupt essential secondary structures, such as the alpha-helix, leading to a complete loss of function. researchgate.netresearchgate.net

Structural FeatureInfluence on Antimicrobial ActivityRelevant Amino Acids/Factors
Chirality (D-Amino Acids) Enhances proteolytic stability and can increase antimicrobial activity. nih.govresearchgate.netD-Valine, D-Phenylalanine
Hydrophobicity Crucial for insertion into and disruption of the bacterial membrane. mdpi.comnih.govValine, Phenylalanine
Cationic Charge Mediates initial electrostatic attraction to the negatively charged bacterial membrane. cdnsciencepub.com(Assumed for hydrochloride salt)
Amphipathicity Spatial arrangement of hydrophobic/hydrophilic residues facilitates membrane interaction.Overall peptide structure
Aromatic Residues Can act as membrane anchors to facilitate binding and disruption. researchgate.netPhenylalanine

Effects on Protein Synthesis Pathways

The ribosome, the cellular machinery responsible for protein synthesis, exhibits strong stereochemical selectivity. nih.gov It is evolved to almost exclusively polymerize L-amino acids. When a D-aminoacyl-tRNA is presented to the ribosome's acceptor (A) site, the rate of peptide bond formation is significantly slowed down. nih.govresearchgate.netpnas.org

Structural studies have revealed the basis for this discrimination. Although a D-aminoacyl-tRNA can bind to the A-site with its side chain accommodated in the binding pocket, the "mirror image" configuration of its alpha-carbon places the reactive α-amino group in a suboptimal position for the nucleophilic attack on the carbonyl carbon of the peptide in the peptidyl-tRNA (P) site. nih.govresearchgate.net This incorrect geometry hinders the chemical reaction required to form a new peptide bond, effectively acting as a kinetic checkpoint that ensures the chiral purity of nascent proteins. nih.gov Therefore, the inherent mechanism of the ribosome is to reject, or at least severely slow the incorporation of, D-amino acids, preventing them from readily participating in protein synthesis. nih.govresearchgate.net

The process of translation is highly specific, ensuring that the correct amino acids are incorporated as dictated by the mRNA template. plos.org While certain complex, non-lytic antimicrobial peptides are known to inhibit protein synthesis by targeting the ribosome, this is not a generally described mechanism for simple dipeptides like D-Valyl-D-phenylalanine. nih.gov The ribosome's intrinsic and highly conserved mechanism for discriminating against D-amino acids suggests that such a dipeptide is unlikely to act as a direct and specific inhibitor of translational processes. nih.govresearchgate.net The primary antimicrobial actions are centered on the disruption of the cell wall and membrane, as detailed previously. While high concentrations of certain amino acids can nonspecifically inhibit protein synthesis, the targeted, selective inhibition of translation by D-Valyl-D-phenylalanine has not been established. nih.gov

Structural Biology and Conformational Analysis

Stereochemical Impact on Biological Activity

The stereochemistry of a molecule is a pivotal factor governing its biological activity, as interactions with chiral biological targets such as enzymes and receptors are often highly stereospecific. numberanalytics.comnih.gov In peptides, the substitution of L-amino acids with their D-enantiomers can lead to significant changes in their biological properties. researchgate.net For D-Valyl-D-phenylalanine, both constituent amino acids are in the D-configuration, which has several important consequences for its biological activity.

One of the most significant impacts of D-stereochemistry is the increased resistance of the peptide to enzymatic degradation. researchgate.net Most proteases, the enzymes responsible for breaking down proteins and peptides, exhibit a strong preference for substrates containing L-amino acids. This stereospecificity arises from the precisely defined three-dimensional geometry of the enzyme's active site, which is complementary to the L-configuration. Peptides composed of D-amino acids, such as D-Valyl-D-phenylalanine, are poor substrates for these enzymes and are therefore degraded much more slowly, leading to a longer biological half-life.

Furthermore, the interaction of D-Valyl-D-phenylalanine with specific biological targets is dictated by its stereochemistry. For instance, peptide transporters in the body that are responsible for the absorption and distribution of di- and tripeptides often show a preference for L-isomers. ebi.ac.uk The transport of a D-D dipeptide like D-Valyl-D-phenylalanine may therefore be less efficient via these transporters, affecting its bioavailability. Conversely, some enzymes, known as D-stereospecific aminopeptidases, specifically recognize and cleave peptides with N-terminal D-amino acids. wikipedia.org The interaction of D-Valyl-D-phenylalanine with such enzymes would be highly dependent on the fit of the D-valine residue in the enzyme's active site.

Table 1: Impact of Stereochemistry on the Biological Properties of Dipeptides
PropertyL-L DipeptidesD-D Dipeptides (e.g., D-Valyl-D-phenylalanine)Rationale
Susceptibility to ProteolysisHighLowMost proteases are stereospecific for L-amino acids.
Biological Half-lifeShortLongReduced degradation by proteases.
Interaction with L-specific TransportersEfficientPotentially InefficientTransporter binding sites are often stereospecific for L-isomers. ebi.ac.uk
Receptor/Enzyme BindingSpecific interactions based on L-conformationPotentially altered or novel interactions, leading to different affinity and selectivity. acs.orgThe D-conformation presents a different 3D structure to the binding site.

Molecular Modeling and Docking Studies of Enzyme-Dipeptide Interactions

Molecular modeling and docking are powerful computational tools used to predict and analyze the interactions between a ligand, such as a dipeptide, and a biological macromolecule, typically a protein. mdpi.com These methods provide valuable insights into the binding mode, affinity, and specificity of the interaction at an atomic level. For D-Valyl-D-phenylalanine, molecular modeling can be employed to understand how its specific stereochemistry and conformation influence its binding to an enzyme's active site.

Molecular docking simulations can predict the preferred orientation of D-Valyl-D-phenylalanine when bound to a target enzyme. The process involves generating a multitude of possible conformations of the dipeptide and positioning them within the enzyme's binding pocket. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes. mdpi.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the enzyme-dipeptide complex. For example, a docking study of D-Valyl-D-phenylalanine with a hypothetical enzyme active site could predict how the D-valine and D-phenylalanine side chains orient themselves to maximize favorable interactions with the surrounding amino acid residues of the enzyme.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of a series of dipeptides with their biological activity. nih.govnih.gov By analyzing a dataset of dipeptides with known activities, a mathematical model can be developed to predict the activity of new, untested compounds. In the context of D-Valyl-D-phenylalanine, QSAR models could be used to understand how variations in the amino acid sequence and stereochemistry affect its inhibitory potency against a particular enzyme.

Molecular dynamics (MD) simulations can provide further insights into the dynamic nature of the enzyme-dipeptide interaction. acs.org MD simulations model the movement of atoms over time, allowing for the observation of conformational changes in both the dipeptide and the enzyme upon binding. This can help to understand the stability of the complex and the role of flexibility in the binding process.

Table 2: Key Parameters in Molecular Modeling of Enzyme-Dipeptide Interactions
ParameterDescriptionRelevance to D-Valyl-D-phenylalanine
Binding Affinity (e.g., Docking Score, ΔG)A measure of the strength of the interaction between the dipeptide and the enzyme.Predicts the potency of D-Valyl-D-phenylalanine as a potential enzyme inhibitor or substrate.
Binding PoseThe predicted orientation and conformation of the dipeptide within the enzyme's active site.Reveals the specific interactions (hydrogen bonds, hydrophobic contacts) responsible for binding.
Key Interacting ResiduesThe amino acid residues of the enzyme that are in close contact with the bound dipeptide.Identifies the parts of the enzyme that are critical for recognizing and binding D-Valyl-D-phenylalanine.
Conformational ChangesChanges in the three-dimensional structure of the enzyme and/or dipeptide upon binding.Illustrates the dynamic nature of the interaction and how the components adapt to each other.

Spectroscopic Techniques for Structural Elucidation of Dipeptide-Target Complexes

A variety of spectroscopic techniques can be employed to experimentally determine the three-dimensional structure of D-Valyl-D-phenylalanine and to characterize its interaction with biological targets. These methods provide valuable data that can complement and validate the findings from molecular modeling studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the structure of molecules in solution. springernature.com For D-Valyl-D-phenylalanine, 1D and 2D NMR experiments can be used to assign the resonances of all the protons and carbons in the molecule and to determine its preferred conformation in solution. When the dipeptide is in a complex with a target protein, NMR can be used to identify the amino acid residues of both the dipeptide and the protein that are involved in the interaction. nih.govnih.gov Chemical shift perturbation studies, where the NMR spectrum of the protein is monitored upon addition of the dipeptide, can map the binding site on the protein surface. universiteitleiden.nl

Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the vibrational modes of the molecule, which are sensitive to its secondary structure and hydrogen bonding. bas.bgresearchgate.net The amide I band in the IR spectrum is particularly useful for studying the conformation of the peptide backbone. lew.ro Changes in the position and shape of this band upon binding of D-Valyl-D-phenylalanine to a target protein can indicate conformational changes in the dipeptide or the protein.

Fluorescence Spectroscopy is a highly sensitive technique that can be used to study the binding of a ligand to a protein. mtoz-biolabs.com If the target protein contains fluorescent amino acids, such as tryptophan or tyrosine, the binding of D-Valyl-D-phenylalanine can cause a change in the fluorescence emission spectrum of the protein. patsnap.com This change can be used to determine the binding affinity and stoichiometry of the interaction. The phenylalanine residue in D-Valyl-D-phenylalanine itself has some intrinsic fluorescence that could potentially be used as a probe.

Circular Dichroism (CD) Spectroscopy is used to study the secondary structure of peptides and proteins. lew.ro The CD spectrum of a dipeptide is sensitive to the conformation of its peptide bond and the chirality of its amino acids. Changes in the CD spectrum upon complex formation can provide information about conformational changes that occur during the binding event.

Table 3: Application of Spectroscopic Techniques to the Study of Dipeptide-Target Complexes
TechniqueInformation ObtainedExample Application for D-Valyl-D-phenylalanine Complex
NMR Spectroscopy3D structure in solution, identification of binding interface, conformational dynamics. springernature.comnih.govDetermine the conformation of bound D-Valyl-D-phenylalanine and identify which of its atoms are in close contact with the target protein.
FT-IR SpectroscopySecondary structure, hydrogen bonding. bas.bgresearchgate.netMonitor changes in the amide I band to detect conformational changes in the peptide backbone upon binding.
Fluorescence SpectroscopyBinding affinity, stoichiometry, conformational changes around fluorescent residues. mtoz-biolabs.compatsnap.comMeasure the quenching or enhancement of the target protein's intrinsic tryptophan fluorescence to quantify the binding of D-Valyl-D-phenylalanine.
Circular Dichroism (CD) SpectroscopySecondary structure changes. lew.roObserve changes in the far-UV CD spectrum to assess alterations in the overall secondary structure of the target protein upon complex formation.

Advanced Research Applications in Chemical Biology and Biotechnology

Design of Biochemical Probes and Enzyme Activity Modulators

The inherent stability of D-amino acid-containing peptides against enzymatic cleavage is a critical feature in the design of robust biochemical probes. While probes constructed from L-amino acids are often rapidly degraded by proteases and peptidases in biological environments, those incorporating D-amino acids, such as D-Valyl-D-phenylalanine, can persist longer, allowing for more sustained interaction with their targets.

D-amino acid dipeptides (DAADs) have been developed as probes to investigate peptidoglycan (PG) biosynthesis in bacteria. acs.org These probes can be metabolically incorporated into the bacterial cell wall, providing a means to visualize and study cell wall dynamics. The mechanism of incorporation often involves the promiscuity of bacterial transpeptidases, which can recognize and utilize D-amino acid derivatives. nih.gov

Table 1: Comparison of L-amino acid vs. D-amino acid based biochemical probes

Feature L-Amino Acid Probes D-Amino Acid Dipeptide Probes (e.g., D-Val-D-Phe)
Susceptibility to Proteolysis High Low
Signal Stability in Biological Assays Often transient Sustained
Mechanism of Action Can be substrates or inhibitors for various enzymes. Can act as inhibitors or be incorporated into structures like peptidoglycan. acs.org

| Applications | Enzyme activity assays, receptor binding studies. | Imaging bacterial cell wall synthesis, long-lasting enzyme inhibitors. nih.gov |

Furthermore, the structural motifs of dipeptides containing D-amino acids can be utilized to design enzyme activity modulators. For instance, D-phenylalanine has been investigated as a potential inhibitor of enkephalin-degrading enzymes like carboxypeptidase A. wikipedia.org Dipeptides incorporating D-phenylalanine could be designed to have enhanced affinity and specificity for the active sites of target enzymes, leading to more potent and selective inhibition. The D-valine residue can provide steric hindrance and specific hydrophobic interactions that further modulate the inhibitory activity.

Rational Development of Novel Bioactive Scaffolds

The incorporation of D-amino acids into peptide sequences is a well-established strategy for creating novel bioactive scaffolds with enhanced stability and unique structural properties. The D-Valyl-D-phenylalanine motif can serve as a foundational building block in the design of peptidomimetics and other bioactive molecules.

Research into dipeptides containing phenylalanine and other hydrophobic amino acids has revealed a strong propensity for self-assembly into well-ordered nanostructures, such as nanotubes and hydrogels. nih.govmdpi.com The specific stereochemistry of the constituent amino acids plays a crucial role in directing the self-assembly process. For example, studies on tripeptides with the Val-Phe-Phe motif have shown that the inclusion of D-amino acids can lead to the formation of distinct nanomorphologies with potential applications in drug delivery and biomaterials. nih.gov While homochiral L-Val-L-Phe does not readily self-assemble, heterochiral dipeptides have demonstrated the ability to form such structures. mdpi.com It is therefore plausible that a homochiral D-dipeptide like D-Valyl-D-phenylalanine could also exhibit unique self-assembly properties.

Table 2: Influence of D-amino acids on peptide-based bioactive scaffolds

Property L-Peptide Scaffolds D-Peptide Scaffolds (incorporating D-Val-D-Phe)
Enzymatic Stability Low High
Bioavailability (potential) Generally low due to degradation. Potentially higher due to increased stability.
Self-Assembly Dependent on sequence and conditions. Can lead to novel nanostructures with unique properties. nih.govmdpi.com

| Immunogenicity | Can be immunogenic. | Often less immunogenic. |

The rationale for using D-Valyl-D-phenylalanine hydrochloride in developing bioactive scaffolds lies in its predicted resistance to enzymatic degradation, which could translate to longer in vivo half-lives for drugs or materials derived from it. The hydrochloride salt form enhances the solubility and stability of the dipeptide, making it a more versatile building block for chemical synthesis.

Contributions to Fundamental Understanding of D-Amino Acid Metabolism and Utilization

The study of the metabolic fate of exogenously supplied D-amino acids and D-dipeptides provides valuable insights into the broader physiological roles and processing of these non-canonical biomolecules. While L-amino acids are readily metabolized through well-established pathways, the metabolism of D-amino acids is more specialized.

In mammals, the primary enzyme responsible for the catabolism of many neutral D-amino acids is D-amino acid oxidase (DAO), a flavoenzyme that is abundant in the peroxisomes of the kidney and liver. DAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. nih.gov The metabolic fate of a dipeptide like D-Valyl-D-phenylalanine would likely involve initial hydrolysis by peptidases, followed by the metabolism of the individual D-valine and D-phenylalanine residues.

Table 3: Key enzymes and processes in D-amino acid metabolism

Enzyme/Process Substrate(s) Product(s) Biological Significance
Peptidases Dipeptides (e.g., D-Val-D-Phe) Constituent D-amino acids (D-Val, D-Phe) Cleavage of peptide bonds, releasing free amino acids for further metabolism.
D-amino acid oxidase (DAO) Neutral D-amino acids (e.g., D-Val, D-Phe) α-keto acids, ammonia, hydrogen peroxide Primary catabolic pathway for many D-amino acids in mammals. nih.gov

| Bacterial Racemases | L- or D-amino acids | Racemic mixture of the amino acid | Interconversion of L- and D-enantiomers, important in microbial physiology. |

Research on the enzymatic stability of peptides containing unnatural amino acids has shown that peptide linkages involving α,β-dehydroamino acid residues are highly resistant to enzymatic hydrolysis. nih.gov Similarly, dipeptides composed entirely of D-amino acids are expected to be significantly more stable against degradation by common proteases and peptidases compared to their L-isomers. Studying the rate and mechanism of D-Valyl-D-phenylalanine hydrolysis by various peptidases can provide a quantitative understanding of this enhanced stability.

Furthermore, investigating the utilization of such D-dipeptides by different organisms, from bacteria to mammals, can elucidate the specificity of amino acid transporters and the capabilities of different metabolic systems to handle D-amino acid enantiomers. For example, some microorganisms possess specific metabolic pathways for D-valine. ontosight.ai Understanding how a dipeptide containing D-valine is processed can offer insights into microbial physiology and nutrient acquisition.

Table of Compounds

Compound Name
This compound
D-Valine
D-Phenylalanine
L-Valine
L-Phenylalanine
Carboxypeptidase A

Emerging Directions and Future Research Prospects

High-Throughput Screening for New Biological Activities

High-throughput screening (HTS) is a powerful methodology used in drug discovery and chemical biology to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.gov While specific HTS campaigns targeting D-Valyl-D-phenylalanine hydrochloride are not extensively documented in publicly available research, the general principles of HTS can be applied to explore its potential biological functions.

The process would involve screening a chemical library that includes this compound against a variety of biological targets. These targets could range from enzymes and receptors to whole cells, with the aim of identifying any modulatory effects of the compound. For instance, assays could be designed to detect inhibition or activation of specific enzymes, binding to receptors, or effects on cell viability and proliferation.

Table 1: Hypothetical High-Throughput Screening Campaign for this compound

Assay Type Biological Target Potential Activity Screened For Readout Method
Biochemical AssayProteases (e.g., trypsin, chymotrypsin)Protease inhibitionFluorescence or colorimetric substrate cleavage
Cell-Based AssayCancer cell lines (e.g., HeLa, MCF-7)Cytotoxicity, anti-proliferative effectsCell viability assays (e.g., MTT, CellTiter-Glo)
Receptor Binding AssayG-protein coupled receptors (GPCRs)Agonist or antagonist activityReporter gene assays, calcium flux assays
Antimicrobial AssayBacterial strains (e.g., E. coli, S. aureus)Antibacterial activityMinimum Inhibitory Concentration (MIC) determination

Given that D-amino acids like D-phenylalanine have been shown to possess biological activities, including potential roles as enkephalinase inhibitors, it is plausible that dipeptides containing these residues could exhibit interesting pharmacological properties that could be uncovered through systematic HTS approaches. nih.gov

Advanced Computational Approaches for Predictive Modeling of D-Peptide Function

In recent years, computational modeling has become an indispensable tool in peptide science, offering insights into their structure, function, and interactions with biological molecules. researchgate.net For this compound, computational approaches can be employed to predict its three-dimensional conformation, binding affinity to various protein targets, and other physicochemical properties.

Molecular dynamics (MD) simulations, for example, can be used to study the conformational landscape of the dipeptide in different environments, such as in aqueous solution or in the presence of a lipid bilayer. researchgate.net Docking studies can predict how this compound might bind to the active site of an enzyme or the binding pocket of a receptor. These predictions can then guide the design of wet-lab experiments to validate the computational findings.

Table 2: Computational Tools for Predictive Modeling of this compound

Computational Method Purpose Predicted Properties Software Examples
Molecular DockingPredict binding mode and affinity to a target proteinBinding energy, protein-ligand interactionsAutoDock, Schrödinger Suite
Molecular Dynamics (MD)Simulate the dynamic behavior of the peptideConformational stability, flexibility, interaction with solventGROMACS, AMBER
Quantum Mechanics (QM)Calculate electronic properties and reaction mechanismsCharge distribution, reactivityGaussian, Spartan
Quantitative Structure-Activity Relationship (QSAR)Develop models to predict biological activity based on chemical structurePredicted bioactivity, toxicityMOE, Discovery Studio

These computational methods can significantly accelerate the research process by prioritizing experimental efforts and providing a deeper understanding of the molecular basis of the D-dipeptide's function.

Integration into Synthetic Biological Pathways for Bioproduction

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. The bioproduction of D-peptides like this compound presents a unique challenge as the natural protein synthesis machinery exclusively uses L-amino acids.

However, recent advancements in synthetic biology offer potential routes for the enzymatic or microbial production of D-dipeptides. This could involve the engineering of enzymes with altered substrate specificity or the design of novel metabolic pathways. For example, enzymes like D-amino acid aminotransferases or peptide ligases could be engineered to specifically catalyze the formation of the peptide bond between D-valine and D-phenylalanine.

Table 3: Potential Synthetic Biology Strategies for this compound Production

Strategy Description Key Components Potential Host Organism
Whole-Cell BiocatalysisUtilizing engineered microorganisms that express the necessary enzymes for D-dipeptide synthesis.Engineered D-amino acid ligases, precursor biosynthesis pathways.Escherichia coli, Saccharomyces cerevisiae
Cell-Free SynthesisIn vitro synthesis using purified enzymes.Purified D-amino acid ligases, D-valine, D-phenylalanine, ATP.N/A
Pathway EngineeringIntroducing a synthetic pathway into a host organism for the de novo synthesis of the D-dipeptide from simple carbon sources.Genes for D-amino acid synthesis, engineered peptide synthetases.Escherichia coli

The development of efficient bioproduction methods for this compound would be a significant step towards its larger-scale application in various fields. While the direct bioproduction of this specific D-dipeptide is still a prospective area of research, the foundational tools and strategies within synthetic biology are rapidly evolving, making such goals increasingly attainable.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing D-Valyl-D-phenylalanine hydrochloride, and how can side reactions be minimized?

  • Methodology : Synthesis typically involves coupling D-valine and D-phenylalanine via solid-phase peptide synthesis (SPPS) or solution-phase methods. For example, methyl ester intermediates (e.g., D-valine methyl ester hydrochloride) are used to protect carboxyl groups, followed by deprotection with HCl . To minimize racemization, maintain reaction temperatures below 0°C and use coupling agents like HOBt/DCC. Purity can be monitored via HPLC with a C18 column and UV detection at 214 nm .

Q. How can researchers confirm the structural identity and enantiomeric purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify backbone connectivity and stereochemistry. Compare chemical shifts with known D-isomer standards (e.g., δ 3.5–4.5 ppm for α-protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at 296.15 g/mol for C14_{14}H20_{20}N2_2O3_3·HCl) .
  • Chiral HPLC : Employ a Chiralpak® IA column with a hexane/isopropanol mobile phase to distinguish D- and L-enantiomers .

Q. What solvents and conditions are optimal for dissolving this compound while maintaining stability?

  • Methodology : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–4). Avoid alkaline conditions (pH > 8) to prevent ester hydrolysis. For long-term storage, lyophilize and store at -20°C under inert gas .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodology : Discrepancies may arise from polymorphic forms or impurities. Conduct:

  • Gravimetric Analysis : Measure solubility in triplicate across solvents (e.g., water, ethanol) at 25°C.
  • Dynamic Light Scattering (DLS) : Assess aggregation states that may affect solubility .
  • Powder X-ray Diffraction (PXRD) : Identify crystalline vs. amorphous forms impacting dissolution .

Q. What strategies are effective for studying the compound’s role in enzyme inhibition or peptide receptor interactions?

  • Methodology :

  • Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition constants (KiK_i) against proteases like trypsin or chymotrypsin .
  • Surface Plasmon Resonance (SPR) : Immobilize target receptors on a sensor chip to quantify binding affinity (KDK_D) in real-time .
  • Molecular Docking : Perform in silico simulations with AutoDock Vina to predict binding poses using the compound’s 3D structure (PubChem CID: 71751594) .

Q. How can enantiomeric impurities in this compound impact biochemical assays, and how are they quantified?

  • Methodology : Even 1% L-enantiomer contamination can skew results in chiral-sensitive systems (e.g., peptide synthesis).

  • Chiral Derivatization : React with Marfey’s reagent (FDAA) and analyze via reverse-phase HPLC to separate diastereomers .
  • Circular Dichroism (CD) : Compare CD spectra between pure D-isomer and contaminated samples at 200–250 nm .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in different cell lines or assays?

  • Methodology :

  • Cross-Validation : Replicate assays in ≥3 cell lines (e.g., HEK293, HeLa) using standardized protocols (e.g., MTT assay for cytotoxicity) .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., 4-chloro-D-phenylalanine derivatives) to identify trends .
  • Dose-Response Curves : Calculate EC50_{50}/IC50_{50} values using nonlinear regression (GraphPad Prism) to account for potency variability .

Analytical Method Development

Q. What HPLC parameters optimize the separation of this compound from byproducts?

  • Methodology :

  • Column : Atlantis T3 (3 µm, 4.6 × 150 mm) for polar compounds.
  • Mobile Phase : Gradient from 95% H2_2O (0.1% TFA) to 5% acetonitrile over 20 min.
  • Detection : UV at 220 nm; validate with spiked recovery tests (≥98% accuracy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.